Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate
Description
Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate (CAS: 1523618-27-0) is a crystalline salt formed by the reaction of ethyl 2-(3-aminooxetan-3-yl)acetate with oxalic acid in a 2:1 molar ratio. This compound features an oxetane ring substituted with an amino group and an ethyl ester moiety, stabilized by a hemioxalate counterion . It is widely utilized as a pharmaceutical intermediate, particularly in synthesizing spirocyclic compounds such as (5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate (CAS: 2306248-08-6) . Key properties include a purity ≥97%, storage at 2–8°C, and molecular weight 408.41 g/mol (as reported in supplier data) .
Properties
CAS No. |
1523618-27-0 |
|---|---|
Molecular Formula |
C9H15NO7 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
ethyl 2-(3-aminooxetan-3-yl)acetate;oxalic acid |
InChI |
InChI=1S/C7H13NO3.C2H2O4/c1-2-11-6(9)3-7(8)4-10-5-7;3-1(4)2(5)6/h2-5,8H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
WXOGOQDFXYCCOY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1(COC1)N.CCOC(=O)CC1(COC1)N.C(=O)(C(=O)O)O |
Canonical SMILES |
CCOC(=O)CC1(COC1)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate typically involves the reaction of ethyl 2-bromoacetate with 3-aminooxetane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then treated with oxalic acid to form the hemioxalate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate has the molecular formula and a molecular weight of approximately 408.41 g/mol. The compound features an oxetane ring, an amino group, and an acetate moiety, which contribute to its reactivity and biological activity.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can undergo various chemical reactions, including:
- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.
- Reduction : The ester group can be reduced to an alcohol.
- Substitution : The amino group can participate in acylation or alkylation reactions.
These reactions highlight the compound's versatility in creating more complex molecules for research and development purposes.
Medicinal Chemistry
The compound is under investigation for its potential therapeutic properties, particularly in drug discovery. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Research indicates efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
- Anticancer Properties : The structural components of the compound may interact with specific molecular targets involved in cancer progression, warranting further investigation into its anticancer potential.
The biological activity of this compound is attributed to its interactions with enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the oxetane ring can participate in ring-opening reactions that may be crucial for its biological effects.
Data Table: Summary of Applications
| Application Area | Description | Examples of Use |
|---|---|---|
| Organic Synthesis | Serves as a building block for complex molecules | Synthesis of pharmaceuticals |
| Medicinal Chemistry | Investigated for antimicrobial and anticancer properties | Development of new drugs |
| Biological Activity | Interacts with enzymes/receptors; potential influence on metabolic pathways | Drug design |
| Industrial Use | Utilized in the development of new materials such as polymers and coatings | Material science applications |
Case Studies
- Antimicrobial Research : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against E. coli and S. aureus. This research supports its potential as a lead compound for developing novel antibiotics.
- Drug Design : Investigations into the compound's interaction with specific receptors have shown promise in identifying new therapeutic targets for cancer treatment. Ongoing studies aim to elucidate these interactions further.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Salts
The compound is compared to derivatives with modifications in the oxetane substituents or counterions:
*Note: The molecular formula C₁₆H₂₈N₂O₁ reported for the hemioxalate likely represents a dimeric structure with oxalic acid (e.g., bis(ethyl acetate)·oxalate).
Key Differences and Functional Implications
Counterion Effects: The hemioxalate form enhances crystallinity and stability, making it ideal for X-ray crystallography applications (e.g., via SHELX refinement ). The hydrochloride salt improves aqueous solubility, favoring use in biological assays . The oxalate derivative (CAS: 1242267-76-0) introduces an aminomethyl group, altering steric and electronic properties for targeted binding .
Stability and Storage :
- The hemioxalate salt requires milder storage conditions (2–8°C) compared to the free base (-20°C), suggesting superior stability .
Synthetic Utility :
Biological Activity
Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate is a chemical compound with the molecular formula and a molecular weight of approximately 408.40 g/mol. This compound features an oxetane ring along with an amino group and an acetate moiety, which may confer unique pharmacological properties. Research into its biological activity is still emerging, but initial findings suggest potential applications in medicinal chemistry and organic synthesis.
Structural Characteristics
The structural uniqueness of this compound lies in its oxetane ring, which is a four-membered cyclic ether. This ring structure, combined with the amino group and ester functionality, suggests that the compound may exhibit diverse biological activities.
The biological activity of this compound is hypothesized to involve:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, influencing their activity.
- Ring Opening Reactions : The oxetane ring can participate in chemical reactions that may be crucial for its interactions with biological systems.
Antimicrobial Activity
Compounds similar to ethyl 2-(3-aminooxetan-3-yl)acetate have demonstrated antimicrobial properties. Preliminary studies suggest that this compound may also possess similar activities against various bacterial strains, indicating its potential as an antimicrobial agent.
Enzyme Inhibition
Research indicates that this compound could act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could impact processes such as lipid metabolism and carbohydrate processing, making it a candidate for further exploration in metabolic disorder treatments.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-(3-aminooxolan-3-yl)acetate | Lacks the oxetane ring; simpler structure | |
| Ethyl (S)-4-(aminomethyl)-5-methylthiazole | Contains a thiazole ring; different activity | |
| Ethyl 2-(4-amino-1,2-dihydroquinolin-6-yl)acetate | Quinoline structure; distinct pharmacology |
This table highlights the distinctiveness of this compound due to its specific combination of an oxetane ring and an amino group, which may impart unique biological activities not observed in simpler analogs .
Q & A
Q. How can researchers validate the purity of Ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate after synthesis?
- Methodology : Combine chromatographic (e.g., GC-MS, HPLC) and spectroscopic (NMR, IR) techniques. For GC-MS, compare retention times and fragmentation patterns with reference standards (e.g., ethyl acetate derivatives in , Table 14). Quantify impurities using integration of NMR signals (e.g., absence of extraneous proton environments in the oxetane or hemioxalate moieties).
- Key considerations : Baseline resolution in chromatography and deuterated solvent selection for NMR to avoid signal overlap .
Q. What are the recommended crystallization protocols for this compound to obtain high-quality single crystals?
- Methodology : Use slow vapor diffusion with polar aprotic solvents (e.g., ethyl acetate/diethyl ether mixtures). Optimize temperature gradients (4°C to room temperature) to control nucleation. Validate crystal quality via X-ray diffraction (XRD) using SHELXT ( ) for space-group determination and SHELXL ( ) for refinement.
- Key considerations : Monitor solvent stability of the hemioxalate group, as oxalate salts can hydrolyze under acidic conditions .
Q. How should researchers handle and store this compound to ensure stability?
- Protocols : Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture due to the hygroscopic nature of oxetane derivatives (, Section 7). Use gloveboxes for weighing to minimize hydrolysis.
- Validation : Periodic FT-IR analysis to detect carbonyl group integrity (e.g., absence of broadening at ~1700 cm⁻¹ indicative of ester hydrolysis) .
Advanced Research Questions
Q. How can discrepancies between computational and experimental spectroscopic data be resolved for this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data. For example, deviations in the oxetane ring’s ¹³C signals may indicate conformational flexibility or crystal-packing effects. Cross-validate with XRD-derived torsion angles ( , SHELX refinement outputs).
- Case study : highlights ethyl acetate’s experimental vs. predicted volatility; apply similar validation for hemioxalate solubility parameters .
Q. What strategies are effective in addressing low reproducibility in catalytic reactions involving this compound?
- Troubleshooting :
- Controlled atmosphere : Use Schlenk lines to exclude oxygen/moisture, which can deactivate catalysts or promote side reactions.
- Kinetic profiling : Monitor reaction progress via in situ Raman spectroscopy to identify intermediates (e.g., oxetane ring-opening species).
- Byproduct analysis : Employ high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., hemioxalate decomposition products) .
Q. How can researchers model the compound’s conformational dynamics in solution versus solid state?
- Approach :
- Solid state : Use variable-temperature XRD () to analyze thermal motion parameters (B-factors) of the oxetane and hemioxalate groups.
- Solution state : Conduct nuclear Overhauser effect (NOE) NMR experiments to assess spatial proximity of protons in different conformers.
- Computational : Molecular dynamics (MD) simulations in explicit solvent (e.g., DMSO) to predict dominant solution-phase conformers .
Data Contradiction Analysis
Q. How to interpret conflicting crystallographic data between independent studies on this compound?
- Resolution framework :
Refinement metrics : Compare R-factors and residual electron density maps from SHELXL outputs (). Higher residuals may indicate disordered solvent or incorrect space-group assignments.
Twining analysis : Use SHELXD () to test for twinning in datasets, which can artificially lower R-values.
Cross-validation : Re-refine raw data using alternative software (e.g., Olex2) to isolate algorithm-specific biases .
Structural and Synthetic Reference Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
